molecular formula C12H10ClNO B8275985 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-one

6-Chloro-1,2,3,4-tetrahydrocarbazole-2-one

Cat. No. B8275985
M. Wt: 219.66 g/mol
InChI Key: DKHRZGZXRJVIMA-UHFFFAOYSA-N
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Patent
US04234487

Procedure details

A suspension of 6-chloro-2,2-ethylenedioxy-1,2,3,4-tetrahydrocarbazole in 200 ml. of 1:1 acetic acid/water was heated at reflux under nitrogen for 1.5 hours. The mixture was filtered hot and the filtrate was cooled in an ice bath and again filtered. Crystallization of the solid from methylene chloride/30°-60° petroleum ether gave 5.74 g. (26% yield) of 6-chloro-1,2,3,4-tetrahydrocarbazole-2-one as a flocculent solid, mp 194°-196°.
Name
6-chloro-2,2-ethylenedioxy-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[CH2:9][C:8]3(OCC[O:15]3)[CH2:7][CH2:6][C:5]2=1>C(O)(=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[CH2:9][C:8](=[O:15])[CH2:7][CH2:6][C:5]2=1 |f:1.2|

Inputs

Step One
Name
6-chloro-2,2-ethylenedioxy-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=3CCC4(CC3NC2=CC1)OCCO4
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
Crystallization of the solid from methylene chloride/30°-60° petroleum ether
CUSTOM
Type
CUSTOM
Details
gave 5.74 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=3CCC(CC3NC2=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.